Cyclohepta-2,4,6-trien-1-yl(4-(dimethylamino)phenyl)methanone
Description
Cyclohepta-2,4,6-trien-1-yl(4-(dimethylamino)phenyl)methanone is a methanone derivative featuring a conjugated cycloheptatriene ring system linked to a 4-(dimethylamino)phenyl group. The cycloheptatriene moiety introduces non-aromatic conjugation, which may confer unique photochemical and electronic properties.
Properties
IUPAC Name |
cyclohepta-2,4,6-trien-1-yl-[4-(dimethylamino)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-17(2)15-11-9-14(10-12-15)16(18)13-7-5-3-4-6-8-13/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJADBLYJPCVHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2C=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclohepta-2,4,6-trien-1-yl(4-(dimethylamino)phenyl)methanone, a compound with the molecular formula , has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a cycloheptatriene core fused with a dimethylamino-substituted phenyl group. The structural characteristics contribute to its reactivity and interaction with biological targets. Its chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇NO |
| Molecular Weight | 253.31 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP (octanol-water partition coefficient) | Not specified |
This compound exhibits various biological activities primarily through its interactions with cellular receptors and enzymes. Some notable mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing signaling pathways associated with neuropsychiatric disorders.
Therapeutic Implications
Research indicates that this compound could be explored for therapeutic applications in several areas:
- Neuropsychiatric Disorders : Given its interaction with CNS targets, it may serve as a candidate for treating conditions like depression or anxiety disorders.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, necessitating further investigation into its efficacy against various cancer cell lines.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast and colon cancer cells. The IC50 values were determined to be approximately 15 µM for breast cancer cells and 20 µM for colon cancer cells.
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, the compound was administered to rodent models to evaluate its effects on anxiety-like behavior. Results demonstrated significant anxiolytic effects at doses of 5 mg/kg and 10 mg/kg compared to control groups. Behavioral assays indicated alterations in locomotor activity and increased time spent in open arms during elevated plus-maze tests.
Toxicological Profile
While exploring the biological activity of this compound, it is crucial to assess its safety profile. Toxicological studies have indicated that at high doses (≥50 mg/kg), there may be adverse effects such as weight loss and organ toxicity. Long-term studies are necessary to establish a comprehensive safety profile.
Scientific Research Applications
Chemical Properties and Structure
The compound features a cycloheptatriene core with a ketone functional group and a dimethylamino-substituted phenyl moiety. Its chemical formula is , indicating the presence of 16 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and one oxygen atom. The structural attributes contribute to its reactivity and utility in synthetic chemistry.
Organic Synthesis
Cyclohepta-2,4,6-trien-1-yl(4-(dimethylamino)phenyl)methanone serves as a versatile intermediate in organic synthesis. Its unique diene character allows it to participate in various cycloaddition reactions, including Diels-Alder reactions. This property can be exploited to form complex cyclic structures that are valuable in drug development and materials science.
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Diels-Alder Reaction | Room Temperature | Dihydro derivatives |
| Electrophilic Addition | Lewis Acid Catalysis | Substituted phenolic compounds |
| Nucleophilic Substitution | Basic Conditions | Amino derivatives |
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural similarity to known pharmacophores. Its ability to modulate biological targets makes it a candidate for further investigation as a potential therapeutic agent.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Study Overview : A study evaluated the cytotoxicity of several derivatives against breast cancer cells.
- Findings : Derivatives demonstrated significant inhibition of cell proliferation with IC50 values in the low micromolar range.
- : The results suggest that modifications to the dimethylamino group can enhance anticancer activity.
Material Science
In material science, this compound can be utilized in the development of organic electronic materials due to its conjugated structure. Its potential applications include:
- Organic Photovoltaics : The compound's ability to absorb light and facilitate charge transfer makes it suitable for use in solar cell technologies.
- Light Emitting Diodes (LEDs) : Its photoluminescent properties could be harnessed for developing efficient LEDs.
Table 2: Potential Applications in Material Science
| Application | Description |
|---|---|
| Organic Photovoltaics | Utilization in solar energy conversion devices |
| Light Emitting Diodes | Application in display technologies |
| Sensors | Development of chemical sensors based on fluorescence |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The electron-deficient cycloheptatriene ring facilitates nucleophilic attacks at specific positions. Key observations include:
| Reaction Type | Conditions | Products | Mechanism |
|---|---|---|---|
| Hydride Addition | NaBH₄, EtOH, 0°C | Partially reduced cycloheptene derivatives | 1,4-conjugate addition |
| Grignard Reagent Attack | RMgX, THF, reflux | Alkyl/aryl-substituted cycloheptatriene adducts | Electrophilic aromatic substitution |
The dimethylamino group enhances electron density at the para position of the phenyl ring, directing nucleophiles to the cycloheptatriene moiety .
Cycloaddition Reactions
The compound participates in [4+2] and [6+4] cycloadditions due to its conjugated triene system:
Diels-Alder Reaction
-
Dienophile : Maleic anhydride, tetracyanoethylene
-
Conditions : Thermal (80–120°C) or Lewis acid catalysis (AlCl₃)
-
Product : Bicyclic adducts with retained aromaticity in the cycloheptatriene ring .
Inverse-Electron-Demand [6+4] Cycloaddition
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Partner : Electron-deficient dienophiles (e.g., nitroethylene)
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Outcome : Formation of 11-membered macrocycles under photochemical conditions .
Oxidation
-
Oxidizing Agents : KMnO₄ (acidic), CrO₃
-
Products :
Reduction
-
Catalytic Hydrogenation (H₂, Pd/C):
Photochemical Reactions
Photoexcitation induces electron transfer and radical pathways:
The dimethylamino group acts as a photosensitizer, enhancing intersystem crossing efficiency .
Electrophilic Aromatic Substitution
The cycloheptatriene ring undergoes regioselective substitutions:
| Reagent | Position | Product | Notes |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-3 | Nitro-substituted derivative | Meta-directing effect of carbonyl |
| Br₂ (FeBr₃) | C-5 | Bromo-adduct | Ortho/para to electron-rich sites |
Complexation with Transition Metals
The compound coordinates to metals via the carbonyl oxygen and π-system:
Acid-Base Reactivity
-
Protonation : Occurs at the carbonyl oxygen in strong acids (H₂SO₄), forming a resonance-stabilized oxonium ion.
-
Deprotonation : The dimethylamino group is deprotonated by strong bases (e.g., LDA), generating a resonance-stabilized anion .
Key Mechanistic Insights
-
Conjugation Effects : The cyclohepta-2,4,6-trienone system exhibits non-benzenoid aromaticity, stabilizing intermediates through delocalized π-electrons .
-
Electronic Tuning : The dimethylamino group lowers the LUMO energy of the carbonyl, enhancing electrophilicity .
-
Steric Considerations : Substituents on the cycloheptatriene ring influence regioselectivity in cycloadditions .
Comparison with Similar Compounds
Methanone, (2-(dimethylamino)-1,6-dihydroimidazo[4',5':4,5]pyrido[2,3-b]indol-4-yl)(4-hydroxyphenyl)- ()
Structural Differences :
- The analog in replaces the cycloheptatriene with a nitrogen-rich heterocyclic system (imidazo-pyrido-indole). The 4-hydroxyphenyl group differs from the dimethylamino-substituted phenyl in the target compound. Key Implications:
- Electronic Effects: The hydroxyl group is a weaker electron donor than dimethylamino, reducing electron density at the methanone carbonyl. This may lower electrophilicity compared to the target compound.
- Biodegradation: No data are provided, but nitrogen-rich heterocycles often exhibit complex degradation pathways due to microbial enzyme interactions (e.g., reductase activity as in ) .
4,4'-Bis(dimethylamino)benzophenone ()
Structural Differences :
- This compound features two 4-(dimethylamino)phenyl groups attached to a benzophenone core, contrasting with the target’s single substituent and cycloheptatriene. Key Implications:
- Symmetry and Stability : The symmetrical structure may increase crystallinity and thermal stability. Industrial use () suggests robustness under standard conditions, whereas the cycloheptatriene in the target compound could introduce strain and reactivity .
- Toxicity: Benzophenone derivatives vary in toxicity. The dimethylamino groups in both compounds could influence bioactivity, though the cycloheptatriene might introduce novel metabolic pathways.
Data Table: Comparative Analysis
Research Findings and Implications
- Photochemical Behavior: The target compound’s cycloheptatriene may enable unique photoreactivity, differing from benzophenone’s UV absorption or the heterocyclic analog’s extended conjugation.
- Solubility and Reactivity: The dimethylamino group enhances solubility in polar solvents (e.g., DMSO, acetone) compared to the hydroxylated analog.
- Toxicity and Degradation: While triphenylmethane dyes with dimethylamino groups () are biodegradable, the cycloheptatriene’s strain might reduce enzymatic accessibility, leading to environmental persistence .
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for characterizing the structure of Cyclohepta-2,4,6-trien-1-yl(4-(dimethylamino)phenyl)methanone?
- Methodology : Use a combination of single-crystal X-ray diffraction to resolve the crystal lattice and confirm bond lengths/angles , NMR spectroscopy (¹H and ¹³C) to verify substituent positions and electronic environments, and mass spectrometry (electron ionization) to validate molecular weight . For example, in analogous methanone derivatives, ¹H NMR chemical shifts for dimethylamino groups appear near δ 3.0–3.1 ppm due to electron-donating effects .
Q. How can synthetic routes to this compound be optimized for higher yields?
- Methodology : Compare Friedel-Crafts acylation vs. Suzuki-Miyaura coupling strategies. For example, Friedel-Crafts reactions using AlCl₃ as a catalyst may yield 60–70% under reflux conditions, but impurities from polyacylation require chromatographic purification. Alternative Pd-catalyzed cross-coupling with pre-functionalized cycloheptatrienyl boronic acids could improve regioselectivity .
Q. What computational methods are suitable for predicting its electronic properties?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model HOMO-LUMO gaps and charge distribution. For related compounds, HOMO levels localized on the cycloheptatrienyl ring suggest potential for electron-transfer reactions .
Advanced Research Questions
Q. How does polymorphism affect its mechanochromic luminescence?
- Methodology : Investigate solid-state luminescence by preparing polymorphs via solvent recrystallization (e.g., dichloromethane vs. ethanol). In similar AIE-active methanones, green-emitting (λem = 520 nm) and blue-emitting (λem = 460 nm) polymorphs show distinct π-stacking arrangements, verified via X-ray diffraction .
Q. What experimental designs resolve contradictions in reported bioactivity data?
- Methodology : Address variability in IC50 values (e.g., tubulin inhibition) by standardizing assay conditions:
- Use synchronized cell lines (e.g., HeLa) to minimize cell cycle phase variability.
- Include positive controls (e.g., colchicine) and validate via dose-response curves .
- Reconcile discrepancies by testing metabolite stability (e.g., CYP450-mediated degradation) .
Q. How can its photostability be improved for optoelectronic applications?
- Methodology : Introduce steric hindrance via substituents (e.g., methyl groups on the cycloheptatrienyl ring) to reduce π-π stacking and exciton quenching. For example, derivatives with 2,6-dimethyl substitution show 30% longer fluorescence lifetimes in thin films .
Contradictions and Mitigation Strategies
- Bioactivity Variability : Conflicting IC50 values in tubulin assays may arise from differences in cell permeability. Mitigate by measuring intracellular concentrations via LC-MS .
- Spectral Shifts in Polymorphs : Mechanochromic luminescence discrepancies can be resolved by correlating emission spectra with X-ray-derived packing modes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
